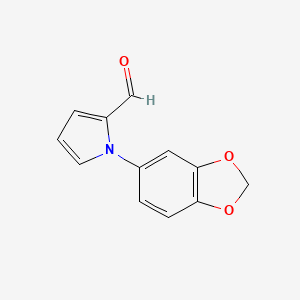

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrrolecarbaldehydes. These compounds are characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and an aldehyde functional group attached to the pyrrole ring. The specific structure of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde indicates that it also contains a 1,3-benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a 1,3-dioxole ring.

Synthesis Analysis

The synthesis of pyrrole-2-carbaldehydes can be achieved through various methods. One such method involves the one-pot conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) by reacting with primary amines and oxalic acid in DMSO at 90 °C . Another approach reported the synthesis of functionalized pyrrole-3-carbaldehydes through a one-pot three-component reaction involving 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines, followed by a palladium-catalyzed Sonogashira coupling reaction and a silver-mediated annulation . Although these methods do not directly describe the synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, they provide insight into the general synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrrolecarbaldehydes is significant due to the reactivity of the aldehyde group and the presence of the pyrrole ring. The aldehyde group can participate in various chemical reactions, making these compounds versatile intermediates in organic synthesis. The pyrrole ring contributes to the compound's aromaticity and can engage in electrophilic substitution reactions. The additional 1,3-benzodioxole moiety in 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde would contribute to the compound's electronic properties and potential interactions with biological targets.

Chemical Reactions Analysis

Pyrrolecarbaldehydes are known to be used as building blocks in the preparation of various compounds, including porphyrins, ligands for metal complexes, medications, and optoelectronic materials . They can undergo transformations to yield carbolines, cyanopyrroles, and divinylpyrroles. The reactivity of the aldehyde group allows for the formation of Schiff bases and subsequent reactions to produce heterocyclic compounds, as demonstrated in the synthesis of 1-vinylpyrrole-benzimidazole ensembles . The base-catalyzed reaction of 1-vinylpyrrole-2-carbaldehydes with acetylenes has been explored, leading to the formation of secondary acetylenic alcohols and ethylenic ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolecarbaldehydes are influenced by the functional groups present in the molecule. The aldehyde group is polar and can form hydrogen bonds, affecting the compound's solubility and boiling point. The aromatic nature of the pyrrole ring and the 1,3-benzodioxole moiety would contribute to the compound's UV-Vis absorption characteristics, making it potentially useful in optoelectronic applications. The fluorescence properties of related compounds, such as the intensely fluorescent 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles, suggest that 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde may also exhibit interesting photophysical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Derivatives

The synthesis of new calix[4]pyrrole derivatives via 1,3-dipolar cycloadditions highlights the reactivity of aldehyde precursors, including 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, towards generating compounds with high affinity for fluoride and acetate anions. These compounds exhibit significant changes in color in the presence of these anions, indicating their potential in sensory applications (Farinha, Tomé, & Cavaleiro, 2010).

Antimicrobial and Antitumor Activities

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines synthesized through a one-pot reaction showed notable cytotoxic activity against several cancer cell lines, outperforming the reference drug doxorubicin in certain cases. This suggests the potential of derivatives of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde in developing new anticancer agents (Ramazani et al., 2014).

Catalysis and Polymerization

Aluminum and zinc complexes supported by pyrrole-based ligands, derived from reactions involving 1H-pyrrole-2-carbaldehyde, demonstrated efficacy in catalyzing the ring-opening polymerization of ɛ-caprolactone. This showcases the utility of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde derivatives in the field of polymer synthesis, potentially offering new avenues for material science and engineering (Qiao, Ma, & Wang, 2011).

Fluorescent Properties

The synthesis of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-vinyl-1H-pyrrole-2-carbaldehydes and o-phenylenediamine, yielding intensely fluorescent compounds, underscores the potential of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde derivatives in developing optical materials and fluorescent markers. These compounds exhibit fluorescence in the blue region, which is crucial for various applications in bioimaging and electronics (Trofimov et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-7-10-2-1-5-13(10)9-3-4-11-12(6-9)16-8-15-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKANGSJBQWJSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401682 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

383147-55-5 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)

![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)